molecular formula C16H16BrNO3 B3587104 N-(4-bromophenyl)-2-(4-ethoxyphenoxy)acetamide

N-(4-bromophenyl)-2-(4-ethoxyphenoxy)acetamide

Cat. No.: B3587104
M. Wt: 350.21 g/mol
InChI Key: PJAIJHDYJOUKFW-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-(4-ethoxyphenoxy)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a bromophenyl group and an ethoxyphenoxy group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-(4-ethoxyphenoxy)acetamide typically involves the reaction of 4-bromoaniline with 4-ethoxyphenol in the presence of an acylating agent such as acetic anhydride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process. Additionally, advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) can be used to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-(4-ethoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium azide or sodium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Potassium permanganate in aqueous or acidic medium.

    Reduction Reactions: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Major Products Formed

    Substitution Reactions: Formation of substituted derivatives with different functional groups replacing the bromine atom.

    Oxidation Reactions: Formation of aldehydes or carboxylic acids from the ethoxy group.

    Reduction Reactions: Formation of amines from nitro groups.

Scientific Research Applications

N-(4-bromophenyl)-2-(4-ethoxyphenoxy)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-(4-ethoxyphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets in proteins, while the ethoxyphenoxy group can participate in hydrogen bonding or van der Waals interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromophenyl)-2-(4-methoxyphenoxy)acetamide: Similar structure with a methoxy group instead of an ethoxy group.

    N-(4-bromophenyl)-2-(4-nitrophenoxy)acetamide: Contains a nitro group in place of the ethoxy group.

    N-(4-bromophenyl)-2-(4-hydroxyphenoxy)acetamide: Features a hydroxy group instead of an ethoxy group.

Uniqueness

N-(4-bromophenyl)-2-(4-ethoxyphenoxy)acetamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group may enhance the compound’s solubility in organic solvents and its ability to interact with specific molecular targets.

Properties

IUPAC Name

N-(4-bromophenyl)-2-(4-ethoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO3/c1-2-20-14-7-9-15(10-8-14)21-11-16(19)18-13-5-3-12(17)4-6-13/h3-10H,2,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJAIJHDYJOUKFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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